Cas no 1257548-28-9 (3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
- 3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- VU0524765-1
- AKOS024523509
- F5857-1354
- 3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide
- 1257548-28-9
-
- インチ: 1S/C12H11ClFNO3S2/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2
- InChIKey: BLTTYMCOYFPGMS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)S(NCC(C1=CSC=C1)O)(=O)=O)F
計算された属性
- せいみつぶんしりょう: 334.9852914g/mol
- どういたいしつりょう: 334.9852914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 103Ų
3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-1354-10μmol |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-5mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-1mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-40mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-4mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-20mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-20μmol |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-10mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-75mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5857-1354-25mg |
3-chloro-4-fluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
1257548-28-9 | 25mg |
$109.0 | 2023-09-09 |
3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 関連文献
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamideに関する追加情報
Introduction to 3-Chloro-4-Fluoro-N-2-Hydroxy-2-(Thiophen-3-yl)ethylbenzene-1-Sulfonamide (CAS No. 1257548-28-9)
3-Chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide, with the CAS number 1257548-28-9, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including a chloro and fluoro substituent on the benzene ring, a hydroxy and thiophenyl group on the ethyl chain, and a sulfonamide functional group. These structural elements contribute to its diverse biological activities and potential therapeutic uses.
The synthesis of 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the formation of the thiophenyl-substituted ethyl chain, followed by the introduction of the hydroxy group. Subsequent steps include the attachment of the chloro and fluoro substituents to the benzene ring and the final sulfonation reaction to form the sulfonamide group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing both cost and environmental impact.
In terms of its biological activity, 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide has shown promising results in various preclinical studies. One of the key areas of research has been its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Additionally, 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide has been investigated for its antitumor properties. Preclinical studies have shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. This makes it a promising lead compound for the development of new anticancer drugs, particularly for solid tumors such as breast and lung cancer.
The pharmacokinetic properties of 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide have also been studied extensively. Research has indicated that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral medication. Furthermore, its low toxicity in animal models suggests that it may have a wide therapeutic window, reducing the risk of adverse effects.
In addition to its therapeutic potential, 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide has been explored for its use as a research tool in understanding various biological processes. Its ability to modulate specific signaling pathways makes it valuable for studying mechanisms underlying inflammation, cancer, and other diseases. This has led to its use in both academic and industrial research settings.
The safety profile of 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide is another critical aspect that has been extensively evaluated. Toxicological studies have shown that it is generally well-tolerated at therapeutic doses, with no significant organ toxicity observed in preclinical models. However, ongoing research is necessary to fully understand its long-term safety and any potential side effects.
In conclusion, 3-chloro-4-fluoro-N-2-hydroxy-2-(thiophen-3-y l)ethylbenzene -1-sulfonamide (CAS No. 1257548 - 28 - 9) is a multifaceted compound with promising applications in pharmaceutical and medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field of drug discovery and development.
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